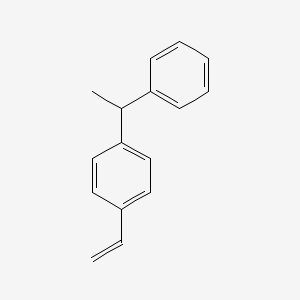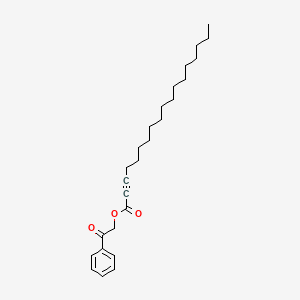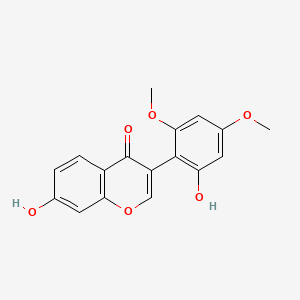
1-Ethenyl-4-(1-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(1-phenylethyl)benzene, also known as p-ethylstyrene, is an organic compound with the molecular formula C16H18. This compound is a derivative of benzene, characterized by the presence of an ethenyl group and a phenylethyl group attached to the benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-(1-phenylethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to form styrene, which can then undergo further alkylation to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of ethylbenzene followed by alkylation. The reaction conditions include high temperatures and the use of catalysts to facilitate the dehydrogenation and alkylation processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 1-ethyl-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(1-phenylethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of resins, plastics, and synthetic rubber.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can participate in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms.
Comparación Con Compuestos Similares
1-Ethenyl-4-(1-phenylethyl)benzene can be compared with other similar compounds, such as:
Styrene: Similar structure but lacks the phenylethyl group.
Ethylbenzene: Lacks the ethenyl group.
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness: The presence of both an ethenyl group and a phenylethyl group in this compound makes it unique compared to other benzene derivatives. This unique structure imparts specific chemical and physical properties, making it valuable in various industrial and research applications.
Propiedades
Número CAS |
90173-52-7 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-ethenyl-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h3-13H,1H2,2H3 |
Clave InChI |
YOBUVNADBSHNMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)



amino}ethan-1-ol](/img/structure/B14377331.png)
oxophosphanium](/img/structure/B14377336.png)


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


